molecular formula C13H15N3O2S2 B1224743 2-(2-methoxyethylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

2-(2-methoxyethylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B1224743
M. Wt: 309.4 g/mol
InChI Key: YRNRMTXPKCSCRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a carbonyl compound.

Scientific Research Applications

Anticancer Applications

  • Tiwari et al. (2017) synthesized a series of compounds similar to the one , focusing on their anticancer activities. They found that some compounds showed promising anticancer properties against human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. A computational study was also conducted to predict their drug-like behavior (Tiwari et al., 2017).

Photodynamic Therapy for Cancer

  • Pişkin et al. (2020) developed a zinc phthalocyanine derivative, which includes a component structurally related to the compound . This derivative demonstrated potential for use as a Type II photosensitizer in photodynamic therapy for treating cancer, highlighting its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Nematocidal Activity

  • Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, similar to the compound . These derivatives showed significant nematocidal activity against the pine wood nematode, suggesting potential use in controlling this pest (Liu, Wang, Zhou, & Gan, 2022).

Supramolecular Gelators

  • Yadav and Ballabh (2020) explored the synthesis of N-(thiazol-2-yl) benzamide derivatives, closely related to your compound of interest, for their gelation behavior. The study provided insights into the role of methyl functionality and multiple non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).

Antimicrobial and Antifungal Properties

  • Sych et al. (2019) synthesized derivatives of 1,3,4-thiadiazole, structurally similar to the compound . These derivatives exhibited sensitivity to both Gram-positive and Gram-negative bacteria and showed antifungal activity against Candida albicans, indicating potential as antimicrobial and antifungal agents (Sych et al., 2019).

Fluorescence Characteristics

  • Zhang et al. (2017) synthesized benzamide derivatives containing thiadiazoles and investigated their photophysical properties. They found that these compounds exhibited excellent photophysical properties like large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (Zhang et al., 2017).

Properties

Molecular Formula

C13H15N3O2S2

Molecular Weight

309.4 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H15N3O2S2/c1-9-15-16-13(20-9)14-12(17)10-5-3-4-6-11(10)19-8-7-18-2/h3-6H,7-8H2,1-2H3,(H,14,16,17)

InChI Key

YRNRMTXPKCSCRY-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC=C2SCCOC

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=CC=C2SCCOC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methoxyethylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-(2-methoxyethylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
2-(2-methoxyethylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
2-(2-methoxyethylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
Reactant of Route 5
2-(2-methoxyethylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
2-(2-methoxyethylthio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.